
(2Z)-2-acenaphthen-1-ylideneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-acenaphthen-1-ylideneacetonitrile is an organic compound characterized by its unique structure, which includes an acenaphthene moiety linked to an acetonitrile group via a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acenaphthen-1-ylideneacetonitrile typically involves the reaction of acenaphthene with acetonitrile under specific conditions. One common method is the Knoevenagel condensation, where acenaphthene is reacted with acetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-acenaphthen-1-ylideneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the acenaphthene moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-2-acenaphthen-1-ylideneacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2Z)-2-acenaphthen-1-ylideneacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-acenaphthen-1-ylideneacetonitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Acenaphthene derivatives: Compounds with similar acenaphthene moieties but different functional groups.
Uniqueness
(2Z)-2-acenaphthen-1-ylideneacetonitrile is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E-isomer and other acenaphthene derivatives.
Propriétés
Formule moléculaire |
C14H9N |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(2Z)-2-(2H-acenaphthylen-1-ylidene)acetonitrile |
InChI |
InChI=1S/C14H9N/c15-8-7-11-9-12-5-1-3-10-4-2-6-13(11)14(10)12/h1-7H,9H2/b11-7- |
Clé InChI |
YSNRIYUEEVYGNV-XFFZJAGNSA-N |
SMILES isomérique |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C#N |
SMILES canonique |
C1C2=CC=CC3=C2C(=CC=C3)C1=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
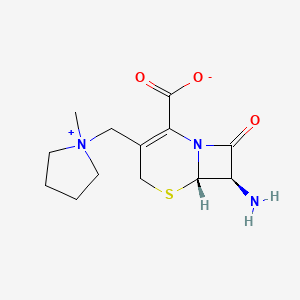

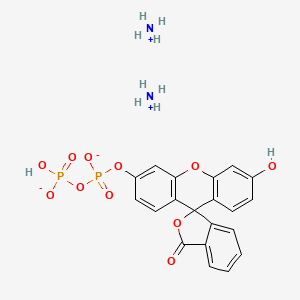
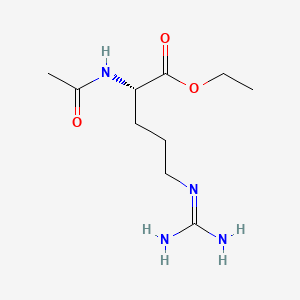
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
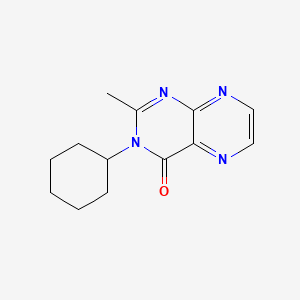

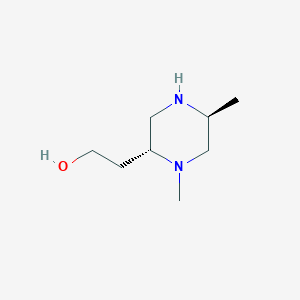
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)

